molecular formula C23H28N4O3S B12478598 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B12478598
M. Wt: 440.6 g/mol
InChI Key: JBOREUHDSBKYFI-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a butanoyl group, a phenyl ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a butanoyl group through a nucleophilic substitution reaction.

    Attachment of the Phenyl Ring: The phenyl ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carbamothioyl Group: The carbamothioyl group is introduced through a reaction with thiocarbamoyl chloride.

    Attachment of the Methoxybenzamide Moiety: Finally, the methoxybenzamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoyl-piperazine moiety and carbamothioyl group are not commonly found together in similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C23H28N4O3S/c1-3-5-21(28)27-14-12-26(13-15-27)19-10-8-18(9-11-19)24-23(31)25-22(29)17-6-4-7-20(16-17)30-2/h4,6-11,16H,3,5,12-15H2,1-2H3,(H2,24,25,29,31)

InChI Key

JBOREUHDSBKYFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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